Isoprene

Description

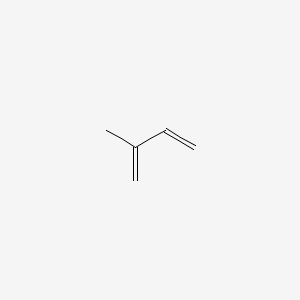

This compound is a hemiterpene with the formula CH2=C(CH3)CH=CH2; the monomer of natural rubber and a common structure motif to the isoprenoids, a large class of other naturally occurring compounds. It has a role as a plant metabolite. It is an alkadiene, a hemiterpene and a volatile organic compound.

This compound is a natural product found in Maytenus acuminata, Coffea arabica, and other organisms with data available.

Natural Rubber is the natural extract of tropical rubber plants.

This compound is an unsaturated pentahydrocarbon, this compound is found in certain plants or obtained by distillation of caoutchouc or gutta-percha. In plants, it is elementary in the formation of isoprenoids, fat-soluble vitamins, carotenoids and related pigments. Isoprenes contribute to flavors and fragrances of essential oils and other plant-derived substances. (NCI04)

Structure

3D Structure

Properties

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS No. |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isoprene Biosynthesis in Marine Phytoplankton: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprene (B109036), a volatile C5 hydrocarbon, is a significant biogenic compound emitted by marine phytoplankton, influencing atmospheric chemistry and climate.[1][2] Its biosynthesis in these microorganisms is a complex process, primarily occurring through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4][5] This technical guide provides an in-depth examination of the core metabolic pathways, key enzymatic players, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound production in marine phytoplankton. Quantitative data on production rates are systematically tabulated, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Core Biosynthetic Pathways

Isoprenoids, a vast class of natural products, are all synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][6] Eukaryotic phytoplankton, like plants, possess two distinct pathways for IPP and DMAPP biosynthesis, segregated into different cellular compartments.[3][4][7]

-

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Localized in the plastids of green algae and diatoms, this pathway is the primary source of IPP and DMAPP for this compound synthesis.[3][5][8][9] It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[6][10] The MEP pathway is essential not only for this compound but also for the biosynthesis of other vital isoprenoids like carotenoids and the phytol (B49457) tail of chlorophyll.[5][11]

-

The Mevalonate (MVA) Pathway: This pathway operates in the cytosol and is primarily responsible for producing precursors for sterols and sesquiterpenes.[3][7][12] It starts with the condensation of three acetyl-CoA molecules.[6][10][12] While some marine algae harbor both pathways, the MEP pathway is the direct route for this compound production.[7]

There is evidence of metabolic cross-talk between the MVA and MEP pathways, allowing for the exchange of IPP and DMAPP between the cytosol and plastids, though the extent varies between species.[7]

Key Enzymes in this compound Biosynthesis

The synthesis of this compound is catalyzed by a specific terminal enzyme, while the supply of its precursor, DMAPP, is regulated by upstream enzymes in the MEP pathway.

-

This compound Synthase (IspS): This enzyme is the key catalyst for this compound production, converting DMAPP directly into this compound and diphosphate.[13][14][15] The activity of IspS is a critical determinant of this compound emission rates. Plant-derived IspS genes have been successfully expressed in cyanobacteria and microalgae to engineer this compound production, indicating the universality of the substrate.[13][15][16][17] The optimal catalytic activity for many this compound synthases is around 42°C, which is often higher than the optimal growth temperatures for many phytoplankton species.[13]

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS): This is the first enzyme in the MEP pathway, catalyzing the condensation of pyruvate and glyceraldehyde-3-phosphate.[6] It is considered a key rate-limiting step, and its regulation significantly impacts the flux of metabolites through the pathway.[3]

-

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme of the pathway, DXR, converts DXP to MEP.[6][11] Along with DXS, it represents a critical regulatory point in the MEP pathway.[3]

-

Isopentenyl Diphosphate Isomerase (IDI): This enzyme interconverts IPP and DMAPP, maintaining the appropriate ratio of these precursors for various downstream isoprenoid products.[10][13] Co-expression of IDI has been shown to enhance this compound titers in engineered microalgae by increasing the flux towards DMAPP.[13][15]

Regulation of this compound Biosynthesis

This compound production in marine phytoplankton is not constant and is tightly regulated by a combination of environmental factors and internal cellular states.

-

Light Intensity: this compound production is generally light-dependent, with emission rates increasing with light intensity.[2][18][19] This pattern is similar to that observed in terrestrial plants.[20] However, in some species like Phaeodactylum tricornutum, this compound emission may decrease at very high light levels, which is associated with an increase in non-photochemical quenching.[21]

-

Temperature: Temperature has a significant positive effect on this compound production rates, with an optimum temperature for production observed around 23°C in some studies.[18] The effect of temperature is often linked to the enzymatic activity of this compound synthase.[13][18] In engineered microalgae, temperature has been identified as a more influential factor than illumination intensity on this compound yield.[13][15]

-

Nutrients and CO2: Nutrient availability can influence phytoplankton growth and, consequently, this compound production.[22] Nutrient enrichment has been shown to promote phytoplankton growth and elevate this compound concentrations.[22] In some diatoms, emission rates increase under low CO2 conditions, similar to higher plants.[21]

-

Transcriptional Regulation: Studies in diatoms are beginning to uncover the transcriptional control of terpenoid biosynthesis. Transcription factors, such as Aureochrome 1b, have been identified as positive regulators of the pathway. Transcriptomic analyses in engineered cyanobacteria have revealed that this compound production can induce metabolic stress responses, indicating a complex regulatory network.

Quantitative Data on this compound Production

This compound production rates vary significantly among different phytoplankton species and are influenced by environmental conditions. The following tables summarize reported production rates.

Table 1: this compound Production Rates in Various Marine Phytoplankton Species

| Phytoplankton Species | Type | Production Rate (mol cell⁻¹ day⁻¹) | Culture Conditions | Reference |

| Prochlorococcus | Cyanobacterium | 1 x 10⁻²¹ | Laboratory Culture | [18][19] |

| Synechococcus | Cyanobacterium | (Not specified, but produces) | Laboratory Culture | [19] |

| Micromonas pusilla | Prasinophyte | (In range) 1x10⁻²¹ to 4x10⁻¹⁹ | Laboratory Culture | [19] |

| Pelagomonas calceolata | Pelagophyte | (In range) 1x10⁻²¹ to 4x10⁻¹⁹ | Laboratory Culture | [19] |

| Emiliania huxleyi | Coccolithophore | 4 x 10⁻¹⁹ | Laboratory Culture | [18][19] |

Table 2: this compound Production Rates Normalized to Chlorophyll-a

| Phytoplankton Group / Species | Production Rate (pmol µg Chl-a⁻¹ day⁻¹) | Study Type | Reference |

| Marine Phytoplankton (General) | 0.72 - 32.1 | Laboratory Experiments | [18] |

| Chaetoceros calcitrans (Outdoor) | ~12,000 (500 fmol µg Chl⁻¹ h⁻¹) | Outdoor Culture | [21] |

| Phaeodactylum tricornutum | (Variable with light/CO₂) | Laboratory Culture | [21] |

| Funka Bay (in situ) | 1.00 - 1.75 | Field Observation | [1] |

Experimental Protocols

The accurate measurement of volatile this compound from aqueous cultures requires precise and sensitive techniques. Key methodologies are outlined below.

Phytoplankton Culturing for this compound Studies

-

Strain and Media: Obtain axenic cultures of the desired marine phytoplankton species (e.g., Emiliania huxleyi, Phaeodactylum tricornutum) from a recognized culture collection. Use an appropriate sterile, artificial seawater medium (e.g., f/2 medium).

-

Incubation: Grow cultures in sterile glass flasks or bioreactors at a constant temperature (e.g., 18-23°C) and under a defined light:dark cycle (e.g., 14:10 h) with a specific light intensity (e.g., 100 µmol photons m⁻² s⁻¹).[18][19]

-

Growth Monitoring: Monitor culture growth by measuring cell density (using a hemocytometer or flow cytometer) or chlorophyll-a fluorescence to ensure cells are in the exponential growth phase for experiments.[19]

This compound Measurement via Gas Chromatography-Mass Spectrometry (GC-MS)

This is a traditional and highly specific method for this compound quantification.[16][23]

-

Sample Incubation: Place a known volume of phytoplankton culture into a sealed, gas-tight vial with a defined headspace.

-

Headspace Sampling: After an incubation period under controlled conditions (light, temperature), collect a sample of the headspace gas using a gas-tight syringe.

-

Cryogenic Trapping (Optional but recommended): To concentrate the this compound from the gas sample, pass it through a trap cooled with liquid nitrogen. This step improves the detection limit.

-

Thermal Desorption and Injection: Rapidly heat the trap to desorb the trapped volatile compounds, which are then injected into the GC column.

-

Gas Chromatography: Use a suitable column (e.g., PLOT) to separate this compound from other volatile compounds based on their boiling points and affinity for the column material.

-

Mass Spectrometry: As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. This compound is identified by its characteristic mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantification: Calculate the concentration of this compound by comparing the peak area to a calibration curve generated using certified this compound standards.[16]

Real-Time this compound Measurement via Fast this compound Sensor (FIS)

An FIS provides real-time analysis based on a chemiluminescence reaction, allowing for high-throughput and field measurements.[23][24]

-

System Setup: A sample of phytoplankton culture is placed in a sealed purging vessel. A stream of this compound-free air is bubbled through the culture to strip the dissolved this compound into the gas phase.

-

Interference Removal: The gas stream is passed through a trap (e.g., potassium iodide) to remove potentially interfering sulfur compounds like dimethyl sulfide (B99878) (DMS), which is crucial for marine samples.[23][24]

-

Chemiluminescence Reaction: The scrubbed gas stream is mixed with ozone in a reaction cell. The reaction of this compound with ozone produces an excited-state molecule that emits light (chemiluminescence) upon relaxation.[23]

-

Detection: A photomultiplier tube detects the light emitted, and the signal intensity is proportional to the this compound concentration.

-

Calibration: The instrument is calibrated using a certified this compound gas standard to convert the detector signal into a concentration value (e.g., ppbv or nM).[23][24] The detection limit for a modified FIS system can be as low as 0.02 nM.[23][24]

Conclusion and Future Perspectives

This compound biosynthesis in marine phytoplankton is a fundamental process with significant ecological and atmospheric implications. The MEP pathway serves as the core engine for its production, regulated by a complex interplay of genetic and environmental factors. While significant progress has been made in identifying the key pathways and their regulation by light and temperature, a deeper understanding of the molecular control mechanisms, including the specific roles of transcription factors and signaling pathways, is required.[25]

For drug development professionals, the enzymes of the MEP pathway, which is absent in humans, represent potential targets for novel antimicrobial agents.[10] For bioengineers and scientists, harnessing and optimizing this natural pathway in microalgae holds promise for the sustainable production of this compound as a platform chemical for biofuels and synthetic polymers, moving away from petrochemical dependence.[16][26][27] Future research, integrating 'omics' approaches (transcriptomics, proteomics, metabolomics) with advanced analytical techniques, will be crucial to fully unravel the complexities of this compound biosynthesis and exploit its biotechnological potential.[28][29][30]

References

- 1. This compound production in the water column and sediment in Funka Bay, Hokkaido, Japan [jstage.jst.go.jp]

- 2. Unravelling New Processes at Interfaces: Photochemical this compound Production at the Sea Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 6. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 13. Engineered production of this compound from the model green microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthase - Wikipedia [en.wikipedia.org]

- 15. Engineered production of this compound from the model green microalga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights into this compound production using the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound production by Prochlorococcus, a marine cyanobacterium, and other phytoplankton | MIT CS3 [cs3.mit.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchers.mq.edu.au [researchers.mq.edu.au]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Application of a Fast this compound Sensor (FIS) for measuring this compound production from marine samples - Research Repository [repository.essex.ac.uk]

- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 26. Structure of this compound synthase illuminates the chemical mechanism of teragram atmospheric carbon emission - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Green metrics evaluation of this compound production by microalgae and bacteria - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. ‘Omics‐guided prediction of the pathway for metabolism of this compound by Variovorax sp. WS11 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Integration of proteome and transcriptome refines key molecular processes underlying oil production in Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isoprene in Enhancing Plant Thermotolerance: A Technical Guide

Executive Summary

Isoprene (B109036), a volatile organic compound emitted by many plant species, plays a crucial role in protecting plants against heat stress. This technical guide provides a comprehensive overview of the mechanisms underlying this compound-mediated thermotolerance. It delves into the multifaceted functions of this compound, including its role in stabilizing cellular membranes, scavenging reactive oxygen species (ROS), and modulating signaling pathways that activate downstream defense responses. This document summarizes key quantitative data from pivotal studies, offers detailed experimental protocols for assessing this compound's effects, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this critical plant defense mechanism.

Core Mechanisms of this compound-Mediated Thermotolerance

Plants that emit this compound exhibit enhanced resilience to high temperatures.[1] The protective effects of this compound are not attributed to a single mechanism but rather a combination of biophysical and biochemical interactions within the plant cells. The primary mechanisms are:

-

Membrane Stabilization: this compound, being a lipophilic molecule, can partition into cellular membranes, particularly the thylakoid membranes within chloroplasts.[2][3] This integration is thought to enhance the packing of lipid acyl chains, thereby increasing membrane integrity and reducing the likelihood of heat-induced phase transitions that can lead to leakiness and dysfunction.[2][3] This stabilization is critical for maintaining the function of membrane-bound proteins, such as those involved in the photosynthetic electron transport chain, under heat stress.[4]

-

Reactive Oxygen Species (ROS) Scavenging: High temperatures can lead to an overproduction of ROS, such as singlet oxygen (¹O₂), which can cause significant oxidative damage to cellular components.[4] this compound has been shown to directly quench these ROS, thereby mitigating oxidative stress.[4][5] By reducing ROS levels, this compound helps to preserve the integrity of cellular structures and the function of enzymes that are susceptible to oxidative damage.[5]

-

Signaling and Gene Regulation: Emerging evidence suggests that this compound also functions as a signaling molecule, capable of inducing changes in gene expression that bolster plant stress responses.[1][6][7] this compound can influence signaling pathways, including those mediated by abscisic acid (ABA), and upregulate the expression of stress-related genes, such as those encoding heat shock proteins and components of the antioxidant system.[1][8] This transcriptional reprogramming enhances the plant's overall capacity to tolerate and recover from heat stress.

Quantitative Data on this compound's Protective Effects

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on plant physiology under heat stress.

Table 1: Effect of this compound on Photosynthetic Parameters under Heat Stress

| Plant Species | Experimental Condition | Parameter | This compound-Emitting | Non-Emitting/Inhibited | Percent Difference | Reference |

| Phaseolus vulgaris | Recovery after 2 min at 46°C | Photosynthesis Recovery | 96% (with 22 µL L⁻¹ this compound) | <70% | ~37% increase | [9] |

| Quercus sp. (Oak) | Recovery after three 2-min heat shocks at 46°C | Photosynthesis Rate | Significantly higher | Lower | Not specified | [9] |

| Platanus orientalis | 4 hours at 38°C | Photosynthetic Activity | Preserved | Inhibited | Not specified | [5] |

| Kudzu | High temperature | Thermotolerance of Photosynthesis | Increased by up to 10°C | Baseline | Not specified | [10] |

Table 2: Impact of this compound on Membrane Integrity under Heat Stress

| Plant Species | Experimental Condition | Parameter | This compound-Emitting | Non-Emitting/Inhibited | Observation | Reference |

| Platanus orientalis | 4 hours at 38°C | Lipid Peroxidation (TBARS) | Preserved | Increased | This compound prevents membrane damage | [5] |

| General Model | Molecular Dynamics Simulation | Membrane Order | Enhanced | Baseline | This compound stabilizes lipid membranes | [2][3] |

| Various | Electrolyte Leakage Assay | Ion Leakage | Lower | Higher | This compound maintains membrane integrity | [11][12][13] |

Table 3: Influence of this compound on Reactive Oxygen Species (ROS) Levels under Heat Stress

| Plant Species | Experimental Condition | Parameter | This compound-Emitting | Non-Emitting/Inhibited | Observation | Reference |

| Platanus orientalis | 4 hours at 38°C | Hydrogen Peroxide (H₂O₂) Content | Preserved | Accumulated | This compound reduces ROS accumulation | [5] |

| General | High light and temperature | Singlet Oxygen (¹O₂) | Quenched | High levels | This compound acts as a direct ROS scavenger | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the role of this compound in plant thermotolerance.

Measurement of this compound Emission by Gas Chromatography (GC)

This protocol describes the collection and quantification of this compound emitted from plant leaves.[14][15][16]

Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volatile collection traps (e.g., Tenax TA)

-

Leaf cuvette or enclosure system

-

Mass flow controllers

-

This compound standard for calibration

Procedure:

-

Enclose a plant leaf in a temperature-controlled cuvette.

-

Pass a stream of hydrocarbon-free air through the cuvette at a known flow rate.

-

Draw a known volume of the air exiting the cuvette through a volatile collection trap for a specified period to adsorb the emitted this compound.

-

Thermally desorb the trapped volatiles from the collection trap into the GC-FID system.

-

Separate the compounds on a suitable GC column (e.g., a non-polar or mid-polar column).

-

Identify this compound based on its retention time compared to a pure this compound standard.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated with known concentrations of the this compound standard.

-

Calculate the this compound emission rate, typically expressed in nmol m⁻² s⁻¹.

Assessment of Membrane Stability using the Electrolyte Leakage Assay

This protocol measures the extent of membrane damage under heat stress by quantifying the leakage of electrolytes from leaf tissues.[11][12][13]

Materials:

-

Leaf tissue

-

Cork borer

-

Test tubes

-

Deionized water

-

Conductivity meter

-

Water bath

Procedure:

-

Excise leaf discs of a uniform size using a cork borer, avoiding major veins.

-

Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released during cutting.

-

Place the leaf discs in test tubes containing a known volume of deionized water.

-

Subject the test tubes to a specific heat stress treatment in a water bath (e.g., 45°C for 1 hour). Include a control group at a non-stress temperature (e.g., 25°C).

-

After the heat treatment, allow the tubes to cool to room temperature.

-

Measure the initial electrical conductivity (C1) of the solution in each tube using a conductivity meter.

-

Autoclave or boil the test tubes to induce maximum electrolyte leakage, representing 100% membrane damage.

-

After cooling to room temperature, measure the final electrical conductivity (C2) of the solution.

-

Calculate the relative electrolyte leakage (REL) as: REL (%) = (C1 / C2) x 100.

Quantification of Reactive Oxygen Species (ROS)

This protocol provides a general method for the detection and quantification of ROS in plant tissues.[17][18][19]

Materials:

-

Plant tissue

-

ROS-sensitive fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) for general ROS, or specific probes for superoxide (B77818) or hydrogen peroxide)

-

Phosphate buffer

-

Spectrofluorometer or fluorescence microscope

Procedure:

-

Homogenize fresh plant tissue in a suitable buffer on ice.

-

Centrifuge the homogenate to obtain a clear supernatant.

-

Incubate the supernatant with an ROS-sensitive fluorescent probe in the dark. The probe will fluoresce upon oxidation by ROS.

-

Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.

-

Alternatively, for in-situ localization of ROS, infiltrate leaf discs with the fluorescent probe and visualize under a fluorescence microscope.

-

Quantify the ROS levels by comparing the fluorescence intensity to a standard curve or by relative comparison between treated and control samples.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-mediated thermotolerance.

This compound Biosynthesis and Thermotolerance Signaling Pathway

Caption: this compound biosynthesis and its role in thermotolerance signaling.

Experimental Workflow for Investigating this compound-Mediated Thermotolerance

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Does this compound protect plant membranes from thermal shock? A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Responses and Functions in Plants Challenged by Environmental Pressures Associated to Climate Change [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Overexpression of this compound Synthase Affects ABA- and Drought-Related Gene Expression and Enhances Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Increases Thermotolerance of Fosmidomycin-Fed Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 12. protocols.io [protocols.io]

- 13. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Sampling Protocol of this compound Emission Rate of Palm (Arecaceae) Species Using Excised Leaves [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

isoprene as a signaling molecule in plant-pathogen interactions

An In-depth Technical Guide on the Role of Isoprene (B109036) as a Signaling Molecule in Plant-Pathogen Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a highly volatile five-carbon hydrocarbon, is the most abundant biogenic volatile organic compound (BVOC) emitted by some plant species. For decades, its primary role was considered to be the protection of photosynthetic machinery from abiotic stresses, particularly high temperatures and oxidative damage. However, a growing body of evidence has illuminated a more nuanced and complex function for this compound: that of a signaling molecule in the intricate communication networks that govern plant-pathogen interactions. This technical guide synthesizes current research to provide an in-depth understanding of this compound's role in plant defense, focusing on its influence on signaling pathways, gene expression, and induced resistance against pathogens. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in plant science and related fields.

This compound-Mediated Plant Defense: Quantitative Insights

The signaling role of this compound in plant defense is substantiated by quantitative data from various experimental systems. These studies typically involve comparing this compound-emitting (IE) plants (either natural emitters or genetically engineered non-emitters) with non-emitting (NE) control plants, or by fumigating NE plants with this compound. The following tables summarize key findings on the impact of this compound on pathogen growth, phytohormone levels, and gene expression.

Table 1: Effect of this compound on Pathogen Growth

| Plant Species | Pathogen | This compound Exposure | Pathogen Growth Inhibition (%) | Reference |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | Co-cultivation with this compound-emitting poplar | Significant reduction in bacterial titers | [1] |

| Arabidopsis thaliana | Pseudomonas syringae | Exposure to this compound-emitting silver birch | Increased resistance, higher emissions correlated with greater inhibition | [2] |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato (Pst) | 3-day exposure to this compound | Enhanced resistance | [3] |

Table 2: Influence of this compound on Phytohormone Signaling

| Plant Species | Condition | Phytohormone Measured | Change in this compound-Emitting vs. Non-Emitting Plants | Reference |

| Nicotiana tabacum (Tobacco) | Unstressed | Jasmonic Acid (JA) | Upregulation of JA-biosynthetic genes | [4] |

| Arabidopsis thaliana | Unstressed | Jasmonic Acid (JA) | Enhancement of JA-mediated defense signaling | [4][5] |

| Arabidopsis thaliana | Pathogen challenge | Salicylic (B10762653) Acid (SA) | Resistance dependent on functional SA signaling | [1][3] |

| Populus x canescens (Poplar) | Unstressed | Cytokinins (CKs) | Increased levels of iP and iPR in leaves | [6] |

Table 3: this compound-Induced Changes in Gene Expression

| Plant Species | This compound Treatment | Key Genes/Pathways Affected | Fold Change (approximate) | Reference |

| Arabidopsis thaliana | Fumigation (20 µL L⁻¹) | Phenylpropanoid biosynthesis genes | Up to 4-fold increase | [7] |

| Arabidopsis thaliana | Transgenic emission | Jasmonic acid-mediated defense signaling genes | Varies by gene | [4][5] |

| Arabidopsis thaliana | Transgenic emission | RD29B (ABA signaling) | Upregulated | [8] |

| Arabidopsis thaliana | Transgenic emission | COR15A, P5CS (Drought stress) | Downregulated | [8] |

Signaling Pathways and Molecular Mechanisms

This compound's function as a signaling molecule is primarily exerted through its interaction with and modulation of established plant defense signaling pathways. The diagrams below illustrate the current understanding of these intricate networks.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the study of this compound signaling.

Protocol 1: this compound Fumigation of Arabidopsis thaliana

This protocol describes the exposure of non-isoprene-emitting plants to a controlled this compound atmosphere to study its effects on gene expression and physiology.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

-

Glass desiccators or sealed chambers (5-10 L volume).

-

Filter paper or cotton wick.

-

Liquid this compound (≥99% purity).

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Place Arabidopsis plants inside the glass desiccator.

-

Apply a calculated amount of liquid this compound to a filter paper or cotton wick placed inside the chamber, ensuring no direct contact with the plants. The amount will depend on the chamber volume to achieve the desired atmospheric concentration (e.g., 20 µL L⁻¹).[5][7]

-

Seal the chamber and place it in a growth chamber under controlled conditions (e.g., 12h light/12h dark photoperiod, 22°C).

-

Maintain a control chamber with plants but without this compound.

-

After the desired exposure period (e.g., 24 hours), open the chamber in a well-ventilated area and immediately harvest plant tissue for downstream analysis (e.g., RNA extraction, metabolite analysis).[7]

Protocol 2: Pseudomonas syringae Growth Inhibition Assay

This assay quantifies the level of plant resistance to a bacterial pathogen following this compound exposure.

Materials:

-

Arabidopsis plants (control and this compound-exposed).

-

Pseudomonas syringae pv. tomato DC3000 culture.

-

King's B medium (liquid and agar (B569324) plates) with appropriate antibiotics.

-

10 mM MgCl₂ (sterile).

-

1 mL needleless syringes.

-

Mortar and pestle or mechanical homogenizer.

-

Spectrophotometer.

Procedure:

-

Grow P. syringae in liquid King's B medium overnight at 28°C.

-

Pellet the bacteria by centrifugation, wash, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2.

-

Prepare a final inoculum by diluting the bacterial suspension to an OD₆₀₀ of 0.001 in 10 mM MgCl₂.[9]

-

Using a 1 mL needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of both control and this compound-exposed plants.[10]

-

Keep the inoculated plants at high humidity for 2-4 days.[9]

-

To quantify bacterial growth, collect leaf discs of a known area from the infiltrated leaves.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate on King's B agar plates with appropriate antibiotics.

-

Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).[10]

-

Express the results as CFU per unit of leaf area (e.g., CFU/cm²).

Protocol 3: Quantification of Jasmonic Acid (JA) and Salicylic Acid (SA) by GC-MS

This protocol outlines a method for the simultaneous extraction and quantification of key defense-related phytohormones.

Materials:

-

Plant tissue (5-400 mg fresh weight).

-

Extraction solvent (e.g., 80% methanol).

-

Internal standards (e.g., deuterated JA and SA).

-

HCl/methanol for methylation.

-

Dichloromethane.

-

Super Q filters or similar solid-phase extraction cartridges.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable solvent containing internal standards.[11]

-

After phase partitioning, methylate the organic phase using HCl/methanol. This converts JA and SA to their more volatile methyl esters.[12]

-

Collect the volatilized methyl esters on a Super Q filter.

-

Elute the methylated compounds from the filter with dichloromethane.[12]

-

Analyze the eluate by GC-MS. The quantification is based on the comparison of the peak areas of the endogenous compounds to their respective internal standards.[11]

Protocol 4: Analysis of Volatile Organic Compounds (VOCs) by GC-MS

This protocol describes the collection and analysis of VOCs, including this compound, emitted by plants.

Materials:

-

Plant enclosure or cuvette (e.g., made of glass or Teflon).

-

VOC-free air supply.

-

Adsorbent tubes (e.g., filled with Tenax TA or a combination of adsorbents).

-

Air sampling pump with a flowmeter.

-

Thermal desorption unit coupled to a GC-MS.

Procedure:

-

Enclose the plant or a part of it (e.g., a leaf) in the cuvette.

-

Supply the cuvette with VOC-free air at a constant flow rate.

-

Pull a fraction of the air exiting the cuvette through an adsorbent tube using the sampling pump to trap the emitted VOCs.[13]

-

After a defined collection period, remove the adsorbent tube.

-

Analyze the trapped VOCs by placing the tube in a thermal desorber, which heats the tube and releases the VOCs into the GC-MS for separation and identification.[14]

-

Quantify the compounds by comparing their peak areas to those of known standards.

Conclusion and Future Directions

The evidence compellingly repositions this compound from a mere stress-protectant to a key signaling molecule in the plant's defensive arsenal. Its ability to modulate phytohormone pathways, trigger widespread transcriptomic reprogramming, and induce resistance against pathogens highlights its integral role in plant immunity. The presented data, protocols, and pathway diagrams provide a foundational framework for researchers aiming to delve deeper into this exciting field.

Future research should focus on identifying the specific receptors for this compound, which remain elusive. Unraveling the initial steps of this compound perception is critical to fully understanding the downstream signaling cascade. Furthermore, exploring the interplay between this compound signaling and other BVOCs in the complex natural environment will provide a more holistic view of plant-plant and plant-pathogen communication. For professionals in drug development, understanding these natural defense-priming mechanisms could inspire novel strategies for crop protection that are both effective and environmentally sustainable. The volatile signals of the plant world, with this compound at the forefront, hold significant promise for the future of agriculture and plant biotechnology.

References

- 1. This compound and β-caryophyllene confer plant resistance via different plant internal signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volatile-Mediated Plant Defense Networks: Field Evidence for this compound as a Short-Distance Immune Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of constitutive root this compound emission on root phenotype and physiology under control and salt stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exogenous this compound modulates gene expression in unstressed Arabidopsis thaliana plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudomonas syringae infection assays in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

The Contribution of Isoprene to Secondary Organic Aerosol Formation: A Technical Guide

Abstract

Isoprene (B109036), the most abundant non-methane volatile organic compound emitted into the Earth's atmosphere, plays a pivotal role in atmospheric chemistry and the formation of secondary organic aerosols (SOA).[1][2] These aerosols have significant implications for air quality, climate, and human health. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, and experimental methodologies related to this compound's contribution to SOA formation. It is intended for researchers, scientists, and professionals in atmospheric science and related fields. The guide details the complex chemical pathways of this compound oxidation under varying atmospheric conditions, summarizes quantitative data on SOA yields from numerous studies, and outlines the experimental protocols employed in this area of research.

Introduction

This compound (2-methyl-1,3-butadiene) is a biogenic volatile organic compound (BVOC) primarily emitted by terrestrial vegetation.[3] With global emissions estimated at around 500-600 Tg per year, it is a major contributor to the global atmospheric organic carbon budget.[4] The atmospheric oxidation of this compound leads to the formation of a wide array of gas-phase products, some of which can partition into the aerosol phase, contributing to the formation and growth of SOA.[5] The SOA yield from this compound is influenced by a multitude of factors, including the concentration of nitrogen oxides (NOx), sulfur dioxide (SO2), the acidity of preexisting aerosols, and relative humidity.[6][7][8] Understanding these processes is crucial for accurately modeling air quality and climate.

Chemical Pathways of this compound SOA Formation

The atmospheric oxidation of this compound is primarily initiated by reaction with the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3).[1] The subsequent chemical cascades are highly dependent on the ambient NOx concentrations, leading to distinct SOA formation pathways under low-NOx and high-NOx conditions.

Low-NOx Pathway

Under low-NOx conditions, typically found in pristine, forested environments, the this compound peroxy radicals (ISOPOO•) primarily react with the hydroperoxyl radical (HO2). This pathway leads to the formation of this compound hydroperoxides (ISOPOOH) and subsequently this compound epoxydiols (IEPOX).[9] IEPOX are key precursors to this compound-derived SOA.[10] They can be taken up by acidic aerosols, where they undergo acid-catalyzed ring-opening reactions to form low-volatility products such as 2-methyltetrols and organosulfates, which significantly contribute to SOA mass.[8][10]

High-NOx Pathway

In polluted environments with high concentrations of NOx, ISOPOO• radicals predominantly react with nitric oxide (NO). This reaction pathway leads to the formation of this compound alkoxy radicals (ISOPO•) and a variety of smaller, more volatile products such as methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR).[9] While this pathway generally produces lower SOA yields compared to the low-NOx route, further oxidation of these products can still contribute to SOA formation.[3] A key intermediate in the high-NOx pathway is methacryloylperoxynitrate (MPAN), which can lead to the formation of 2-methylglyceric acid and its oligomers in the aerosol phase.[11]

Quantitative Data on this compound SOA Yields

The SOA yield is defined as the mass of aerosol formed per mass of precursor hydrocarbon reacted. This compound SOA yields are highly variable and depend on a range of experimental conditions. The following tables summarize SOA yields from various chamber studies under different conditions.

Table 1: this compound SOA Yields under Varying NOx Conditions

| Study | Oxidant | NOx Level | SOA Yield (%) | Seed Aerosol |

| Kroll et al. (2006)[9] | OH | Low-NOx | 1.0 - 3.2 | None |

| Kroll et al. (2006)[9] | OH | High-NOx | 0.7 - 2.8 | None |

| Ng et al. (2008) | NO3 | High-NOx | 4.3 - 23.8 | None |

| Surratt et al. (2010)[10] | OH | Low-NOx | ~1 (neutral) | (NH4)2SO4 |

| Surratt et al. (2010)[10] | OH | Low-NOx | up to 29 (acidic) | Acidified (NH4)2SO4 |

| Liu et al. (2016)[12] | OH | Low-NOx | up to 15 | None |

Table 2: Influence of Seed Aerosol Acidity on this compound SOA Yields

| Study | Oxidant | NOx Level | Seed Acidity | SOA Yield (%) |

| Edney et al. (2005)[9] | Photooxidation | High-NOx | Acidic | Enhanced |

| Surratt et al. (2007)[8] | Photooxidation | Low-NOx | Neutral vs. Acidic | Significant enhancement with acidity |

| Jaoui et al. (2010)[13] | Photooxidation | High-NOx | Acidic | Enhanced |

| Lin et al. (2012)[7] | OH | Low-NOx | Acidic | Enhanced uptake of IEPOX |

Table 3: Effect of Relative Humidity (RH) on this compound SOA Yields

| Study | Oxidant | NOx Level | RH (%) | Effect on SOA Yield |

| Dommen et al. (2006)[7] | Photooxidation | Low-NOx | 2 - 84 | Negligible |

| Zhang et al. (2011)[7] | Photooxidation | High-NOx | Dry vs. Humid | Higher under dry conditions |

| Nguyen et al. (2011)[7] | Photooxidation | Low-NOx | Varied | Negligible |

| Riva et al. (2016)[7] | OH (from ISOPOOH) | Low-NOx | Increased | Increased |

Experimental Protocols

The study of this compound SOA formation is predominantly conducted in environmental simulation chambers, also known as smog chambers. These are large, inert reactors designed to simulate atmospheric conditions in a controlled laboratory setting.

Smog Chamber Setup and Operation

A typical smog chamber experiment for studying this compound SOA formation involves the following steps:

-

Chamber Cleaning and Conditioning: The chamber, typically made of FEP Teflon film, is flushed with purified air to remove any residual contaminants.[14]

-

Introduction of Reactants:

-

Seed Aerosol: If the experiment requires it, an inorganic seed aerosol, such as ammonium (B1175870) sulfate, is introduced into the chamber. The acidity of the seed can be controlled.[8]

-

This compound: A known concentration of this compound is injected into the chamber.

-

Oxidant Precursor: An oxidant precursor, such as hydrogen peroxide (H2O2) for OH radicals or ozone (O3), is introduced.[15]

-

NOx: For high-NOx experiments, a controlled amount of NO and/or NO2 is added.[9]

-

-

Initiation of Reaction: The reaction is initiated by turning on UV lights to photolyze the oxidant precursor and begin the photooxidation of this compound.[16]

-

Monitoring and Sampling: Throughout the experiment, a suite of instruments monitors the gas-phase and particle-phase composition.

References

- 1. [PDF] A review of Secondary Organic Aerosol (SOA) formation from this compound | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. ACP - A review of Secondary Organic Aerosol (SOA) formation from this compound [acp.copernicus.org]

- 7. ACP - Chemical composition of this compound SOA under acidic and non-acidic conditions: effect of relative humidity [acp.copernicus.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 10. mdpi.com [mdpi.com]

- 11. ACP - Low-volatility compounds contribute significantly to this compound secondary organic aerosol (SOA) under high-NOx conditions [acp.copernicus.org]

- 12. ACP - Observation-constrained kinetic modeling of this compound SOA formation in the atmosphere [acp.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Rapid Production of Highly Oxidized Molecules in this compound Aerosol via Peroxy and Alkoxy Radical Isomerization Pathways in Low and High NOx Environments: Combined Laboratory, Computational and Field Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Cornerstone of Atmospheric Chemistry: An In-Depth Technical Guide to Isoprene Oxidation in the Troposphere

For Researchers, Scientists, and Drug Development Professionals

Isoprene (B109036) (C5H8), a volatile organic compound primarily emitted by vegetation, plays a pivotal role in the chemical dynamics of the troposphere. Its atmospheric oxidation influences regional air quality, global oxidant budgets, and the formation of secondary organic aerosol (SOA), which has implications for climate and human health. This technical guide provides a comprehensive overview of the fundamental chemistry of this compound oxidation, with a focus on reaction mechanisms, experimental methodologies, and quantitative data to support advanced research and development.

Core Oxidation Pathways: A Triad of Initiators

The atmospheric degradation of this compound is predominantly initiated by three key oxidants: the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). The subsequent chemical cascade is intricately dependent on the concentration of nitrogen oxides (NOx = NO + NO2), leading to vastly different product distributions and environmental impacts.

OH-Initiated Oxidation: The Dominant Daytime Pathway

During daylight hours, the reaction with the hydroxyl radical is the principal loss mechanism for this compound.[1] This process is initiated by the electrophilic addition of OH to one of the carbon-carbon double bonds in this compound, forming a suite of hydroxyalkyl radicals.[2] The subsequent reactions are heavily influenced by the ambient NOx levels.

Low-NOx Regime: In pristine environments with low NOx concentrations, the resulting this compound peroxy radicals (ISOPOO) primarily react with the hydroperoxyl radical (HO2). This pathway leads to the formation of this compound hydroxy hydroperoxides (ISOPOOH), which are key precursors to the formation of this compound epoxydiols (IEPOX).[3] IEPOX can then be taken up by acidic aerosols, contributing significantly to SOA formation.[3]

High-NOx Regime: In polluted, high-NOx environments, ISOPOO radicals predominantly react with nitric oxide (NO). This reaction pathway is a significant source of tropospheric ozone and leads to the formation of various nitrogen-containing organic compounds, including organic nitrates.[2] Under these conditions, the formation of SOA is thought to be suppressed compared to the low-NOx pathway.[3]

dot

Caption: OH-initiated oxidation pathways of this compound under low and high NOx conditions.

Ozonolysis: A Significant Nocturnal and Daytime Contributor

The reaction of this compound with ozone is a notable oxidation pathway, contributing to the formation of key carbonyl products such as methacrolein (B123484) (MACR), methyl vinyl ketone (MVK), and formaldehyde.[1] This reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The stabilized Criegee intermediates can then react with various atmospheric species, influencing the radical budget and contributing to the formation of secondary pollutants.

dot

Caption: Simplified reaction pathway for the ozonolysis of this compound.

NO3-Initiated Oxidation: The Primary Nighttime Sink

During the nighttime, in the absence of photochemistry, the nitrate radical (NO3) becomes a significant oxidant for this compound.[1] The reaction is initiated by the addition of NO3 to a double bond, forming a nitrooxyalkyl radical. In the presence of oxygen, this radical is converted to a nitrooxy peroxy radical, which can then react with other species or undergo unimolecular reactions, leading to the formation of organic nitrates and other oxidation products.

dot

Caption: Key steps in the nighttime oxidation of this compound by the nitrate radical.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound oxidation, including reaction rate constants, product yields, and secondary organic aerosol (SOA) yields. This data is essential for atmospheric modeling and for understanding the relative importance of different reaction pathways.

Table 1: Reaction Rate Constants for the Initial Oxidation of this compound

| Oxidant | Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| OH | 298 | 1 atm | 1.00 x 10⁻¹⁰ | [4] |

| O3 | 298 | 1 atm | 1.28 x 10⁻¹⁷ | [1] |

| NO3 | 298 | 1 atm | 6.50 x 10⁻¹³ | [1] |

Table 2: Molar Yields of Key Products from this compound Oxidation

| Oxidation Pathway | Product | Molar Yield (%) | Conditions | Reference(s) |

| OH-initiated (Low NOx) | This compound Hydroxy Hydroperoxides (ISOPOOH) | ~40-70 | HO2 dominant | [3] |

| OH-initiated (High NOx) | Methyl Vinyl Ketone (MVK) | 29.6 ± 4.2 | NO dominant | [5] |

| OH-initiated (High NOx) | Methacrolein (MACR) | 41.4 ± 5.5 | NO dominant | [5] |

| Ozonolysis (Aqueous) | Formaldehyde | 56.7 ± 3.7 | pH 3-7, 4-25 °C | [6] |

| Ozonolysis (Aqueous) | Methacrolein (MACR) | 42.8 ± 2.5 | pH 3-7, 4-25 °C | [6] |

| Ozonolysis (Aqueous) | Methyl Vinyl Ketone (MVK) | 57.7 ± 3.4 | pH 3-7, 4-25 °C | [6] |

Table 3: Secondary Organic Aerosol (SOA) Mass Yields from this compound Oxidation

| Oxidation Pathway | SOA Mass Yield (%) | Conditions | Reference(s) |

| OH-initiated (Low NOx) | 3.4 - 6.4 | Acidic seed aerosol | [7] |

| OH-initiated (High NOx) | ~1-5 | [8] | |

| Ozonolysis | ~1 | [2] | |

| NO3-initiated | 13 - 15 | Seeded experiments | [9] |

Experimental Protocols

The study of this compound oxidation relies on a combination of laboratory experiments and field measurements. Below are generalized protocols for key experimental techniques.

Smog Chamber Experiments for this compound Photooxidation

Smog chambers are large, inert reactors used to simulate atmospheric conditions in a controlled environment.

Objective: To investigate the formation of gaseous products and secondary organic aerosol (SOA) from the photooxidation of this compound.

Materials and Instruments:

-

Teflon smog chamber (e.g., 3-30 m³) with a bank of UV lights.[6][10]

-

Purified air generation system.[6]

-

This compound standard.

-

OH precursor (e.g., H2O2, methyl nitrite).

-

NO and NO2 gas standards.

-

Instrumentation for monitoring gas-phase species (e.g., GC-MS, PTR-MS, CIMS).[11][12]

-

Aerosol monitoring instrumentation (e.g., Scanning Mobility Particle Sizer - SMPS, Aerosol Mass Spectrometer - AMS).

Protocol:

-

Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., >24 hours) to minimize background contamination.

-

Humidification: If required, the chamber is humidified to a desired relative humidity by flowing purified air through a water bubbler.

-

Reactant Injection:

-

A known volume of this compound is injected into the chamber and allowed to mix.

-

The OH precursor is introduced.

-

For high-NOx experiments, a known concentration of NO is injected.

-

-

Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH precursor and begin the oxidation of this compound.

-

Monitoring: The concentrations of this compound, NOx, ozone, and key oxidation products are continuously monitored using the analytical instrumentation. Aerosol size distribution and composition are also monitored throughout the experiment.

-

Data Analysis: The decay of this compound and the formation of products are used to determine reaction rates and product yields. SOA yields are calculated as the mass of aerosol formed per mass of this compound reacted.

dot

Caption: A generalized workflow for a smog chamber experiment studying this compound photooxidation.

Quantification of this compound Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds in a complex mixture.

Objective: To identify and quantify the products of this compound oxidation collected from smog chamber experiments or ambient air.

Materials and Instruments:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sorbent tubes for sample collection (e.g., Tenax TA).

-

Thermal desorption unit.

-

Derivatization reagents (e.g., BSTFA for silylation of polar compounds).[13]

-

Internal standards.

Protocol:

-

Sample Collection: A known volume of air from the smog chamber or the ambient atmosphere is drawn through a sorbent tube to trap the organic compounds.

-

Sample Preparation (Derivatization): For polar compounds containing hydroxyl or carboxyl groups, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. Silylation is a common method where active hydrogens are replaced by a trimethylsilyl (B98337) group.[13]

-

Thermal Desorption and Injection: The sorbent tube is placed in a thermal desorption unit, where it is heated to release the trapped compounds into the GC injection port.

-

Gas Chromatographic Separation: The mixture of compounds is separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds at different times.

-